molecular formula C10H9BrO2 B8481618 2-(Bromomethyl)-5-methoxybenzofuran

2-(Bromomethyl)-5-methoxybenzofuran

Cat. No. B8481618
M. Wt: 241.08 g/mol
InChI Key: JIHRXWUDSQPLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-5-methoxybenzofuran is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-methoxybenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-methoxybenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Bromomethyl)-5-methoxybenzofuran

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-(bromomethyl)-5-methoxy-1-benzofuran

InChI

InChI=1S/C10H9BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6H2,1H3

InChI Key

JIHRXWUDSQPLRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 25 (40 mg, 0.22 mmol) was dissolved in toluene (5 mL) and the solution was cooled to 0° C. PBr3 (21 μL, 0.22 mmol) was added dropwise over 10 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The solvent was evaporated off in-vacuo. The residue was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 26 (40 mg, 74%) as an oil. 1H NMR (500 MHz, CDCl3): δ: 7.39 (1H, d, J=8.90 Hz, H-7), 7.01 (1H, d, J=2.55, H-4), 6.94 (1H, dd, J=6.35 & 2.60, H-6), 6.72 (1H, s, H-3), 4.61 (2H, s, 2-CH2), 3.86 (3H, s, OCH3).
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
21 μL
Type
reactant
Reaction Step Two
Name
Yield
74%

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